molecular formula C20H34O5 B10752479 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

Cat. No.: B10752479
M. Wt: 354.5 g/mol
InChI Key: NTAYABHEVAQSJS-NDWDMBLISA-N
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Description

The compound 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is a complex organic molecule with a unique structure It features a bicyclic core with a dioxabicycloheptane ring system and a hydroxyoctenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid typically involves multiple steps:

    Formation of the dioxabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by oxidation to introduce the oxygen atoms.

    Attachment of the hydroxyoctenyl side chain: This step may involve a Wittig reaction to form the double bond, followed by hydroxylation to introduce the hydroxyl group.

    Final assembly: The heptanoic acid chain is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the octenyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogenation using H2 gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, it may be studied for its potential biological activity. The presence of the hydroxyl group and the double bond in the side chain suggests it could interact with biological molecules in interesting ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of polymers or other materials.

Mechanism of Action

The mechanism by which 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and double bond could be key functional groups in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyhex-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hexanoic acid
  • 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxydec-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]decanoic acid

Uniqueness

The uniqueness of 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid lies in its specific combination of functional groups and its bicyclic core structure. This combination gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1S,4R,5S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16-,17-,18+,19-/m0/s1

InChI Key

NTAYABHEVAQSJS-NDWDMBLISA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@@H]2C[C@H]([C@H]1CCCCCCC(=O)O)OO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O

physical_description

Solid

Origin of Product

United States

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